molecular formula C16H25Cl2NO3S B12122411 [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

Katalognummer: B12122411
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: BRVJILQQZDVWNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is a complex organic compound characterized by its unique structure, which includes a dichloro-ethoxyphenyl group and a sulfonyl amine group attached to a tetramethylbutyl chain. This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms in the dichloro-ethoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with amino acid residues, leading to changes in protein conformation and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
  • (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine

Uniqueness

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups and its bulky tetramethylbutyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.

Eigenschaften

Molekularformel

C16H25Cl2NO3S

Molekulargewicht

382.3 g/mol

IUPAC-Name

2,5-dichloro-4-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H25Cl2NO3S/c1-7-22-13-8-12(18)14(9-11(13)17)23(20,21)19-16(5,6)10-15(2,3)4/h8-9,19H,7,10H2,1-6H3

InChI-Schlüssel

BRVJILQQZDVWNV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.